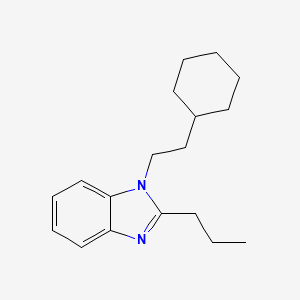![molecular formula C23H18N2O4S B11126935 3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11126935.png)
3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2E)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 3-{[(2E)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate typically involves multi-step reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . These reactions are often carried out under solvent-free conditions using microwave irradiation, which promotes efficient and green synthesis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolo[3,2-a]pyrimidine core can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiazolo[3,2-a]pyrimidine derivatives with enhanced biological activities.
Scientific Research Applications
3-{[(2E)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or bacterial growth . The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar compounds to 3-{[(2E)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate include other thiazolo[3,2-a]pyrimidine derivatives, such as:
2-Substituted thiazolo[3,2-a]pyrimidines: Known for their high antitumor and antibacterial activities.
Thiadiazolo[3,2-a]pyrimidines: Synthesized using similar methods and studied for their medicinal applications.
The uniqueness of 3-{[(2E)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate lies in its specific structural modifications, which can enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C23H18N2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C23H18N2O4S/c1-14-19(12-16-7-4-3-5-8-16)21(27)24-23-25(14)22(28)20(30-23)13-17-9-6-10-18(11-17)29-15(2)26/h3-11,13H,12H2,1-2H3/b20-13+ |
InChI Key |
UKJWROKTNBTIHZ-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)OC(=O)C)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11126857.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11126861.png)
![N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126871.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126873.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126881.png)
![7-[(4-chlorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11126897.png)
![7-Chloro-1-[3-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126905.png)

![2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11126908.png)
![5-(3-bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11126913.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126918.png)
![methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11126920.png)

![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)
